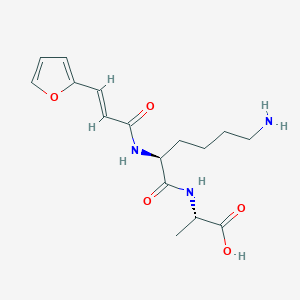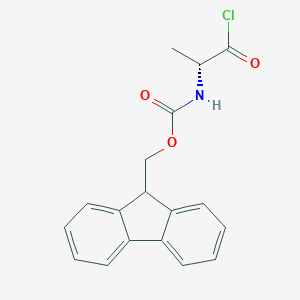![molecular formula C6H9Cl2N3 B125919 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride CAS No. 157327-51-0](/img/structure/B125919.png)
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride
Vue d'ensemble
Description
The compound 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is a derivative of the pyrrolopyrimidine family, which is a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. The pyrrolopyrimidine core structure is a fused bicyclic ring system consisting of a pyrimidine ring joined to a pyrrole ring. This core structure can be further modified by various substituents, leading to a wide range of derivatives with different chemical and biological properties .
Synthesis Analysis
The synthesis of pyrrolo[3,4-d]pyrimidine derivatives often involves the formation of the pyrrolopyrimidine core followed by various functionalization reactions. For instance, methods have been described for the synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines with an aryl substituent at the 6-position, using intermediates such as 1-aryl-4-cyano- or 4-carboalkoxy-3-pyrrolidinones and 1-aryl-4-cyano- or 4-carboalkoxy-3-amino-3-pyrrolines . Additionally, a novel method for the synthesis of 5,6-disubstituted pyrrolo[2,3-d]pyrimidine-2,4-diones has been reported, which involves a one-pot three-component reaction under microwave heating conditions .
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidine derivatives can be characterized by various spectroscopic techniques such as IR, NMR, and UV-visible spectroscopy. For example, the compound 6,7-dihydro-3(H)-6-methyl-5-methoxy-7-oxo-vic-triazolo(4,5-d)pyrimidine has been characterized using these methods, providing insights into its molecular structure and electronic configuration . X-ray structure analysis has also been employed to determine the conformation and crystal structure of related compounds, such as 6-(2,5-Dichlorothiophen-3-yl)-3,4-dihydro-4-(4-methoxyphenyl)pyrimidine-2(1H)-thione, revealing details like ring conformations and intermolecular interactions .
Chemical Reactions Analysis
Pyrrolopyrimidine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. For instance, the reaction of 5-amino-7-(methylthio)furazano[3,4-d]pyrimidine with amines and hydroxylamines under mild conditions introduces an N-substituent at position 7, which is a key step in the synthesis of diaminodihydrohomopteridine derivatives . The reactivity of these compounds can be further explored to synthesize a wide range of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. The thermodynamic study of the complexation processes between a pyrrolopyrimidine derivative and various metal ions provides valuable information about the stability constants and thermodynamic functions of these complexes, which can be useful for understanding their potential applications in coordination chemistry and bioinorganic chemistry .
Applications De Recherche Scientifique
Synthesis and Derivative Studies
Synthesis of Derivatives : 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride has been used in the synthesis of various derivatives including 4-hydroxy, 4-mercapto, 2-amino-4-hydroxy, and 2,4-dihydroxy derivatives, which are derived from cyano- or carbethoxy-1-acyl-3-amino-3-pyrroline intermediates (Sheradsky & Southwick, 1967).
Aryl Substituent Synthesis : Research includes methods for synthesizing 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines with an aryl substituent in the 6-position, leading to 4-hydroxy-, 4-amino, 2-amino-4-hydroxy, and 2,4-diamino derivatives (Southwick, Madhav, & Fitzgerald, 1969).
Crystallographic Analysis
- Crystal Structure Analysis : The crystal structure of certain derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has been studied, revealing details about the dihedral angles formed by the fused rings and substituent groups (He, Peng, & Li, 2007).
Antiparasitic Activity
- Antiparasitic Research : Studies have shown that certain derivatives exhibit antiparasitic activity, particularly against murine and avian malaria (Southwick, Amarnath, & Madhav, 1974).
Antiviral Activity
- Antiviral Properties : Some carbocyclic analogues of 7-deazaguanosine, derived from 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, have shown selective inhibitory activities against the multiplication of HSV1 and HSV2 in cell culture (Legraverend, Ngongo-Tekam, Bisagni, & Zerial, 1985).
Pharmaceutical Research
- Pharmaceutical Applications : 6,7-Dihydro-5H-cyclopenta[b] pyridine, a related compound, is utilized in pharmaceutical research, particularly as a side-chain in the production of the fourth-generation antibiotic Cefpirome (Fu Chun, 2007).
Enzyme Inhibition
- Xanthine Oxidase Inhibition : N-methyl isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, structurally similar to 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, have been synthesized and found to inhibit xanthine oxidase (Seela, Bussmann, Götze, & Rosemeyer, 1984).
Anticancer and Antimicrobial Activities
- Anticancer and Antimicrobial Studies : Pyrrolo[2,3‐d]pyrimidines, closely related to 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, have been synthesized and evaluated for their anticancer and antimicrobial activities (Quijano, Nogueras, Sánchez, Cienfuegos, & Melgarejo, 1990).
Hypocholesterolemic Activity
- Hypocholesterolemic Agents : A novel series of pyrazolo[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-diones, structurally related to 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, have been developed as potent inhibitors of acyl-CoA:cholesterol O-acyltransferase, demonstrating hypocholesterolemic activity in cholesterol-fed rats (Larsen, Spilman, Bell, Dinh, Martinborough, & Wilson, 1991).
Antibacterial Evaluation
- Antibacterial Evaluation : New derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine have been synthesized and evaluated for their antibacterial activity, showing potential as antibacterial agents (Etemadi, Shiri, Eshghi, Akbarzadeh, Saadat, Mozafari, Beyzaei, & Moghaddam‐manesh, 2016).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Orientations Futures
Propriétés
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.2ClH/c1-5-2-8-4-9-6(5)3-7-1;;/h2,4,7H,1,3H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQSNQPVXPPLEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657798 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride | |
CAS RN |
157327-51-0 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H-pyrrolo[3,4-d]pyrimidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




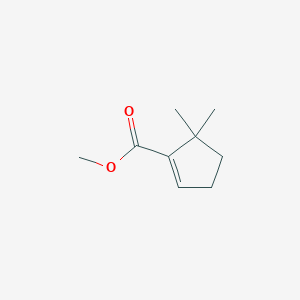

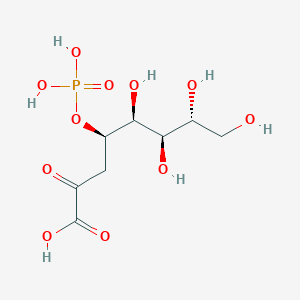


![2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B125850.png)
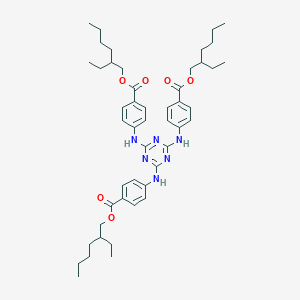
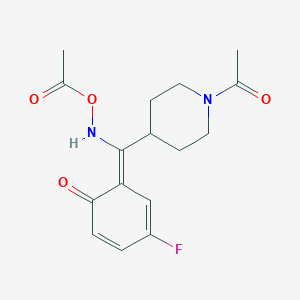
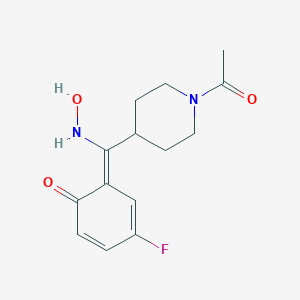
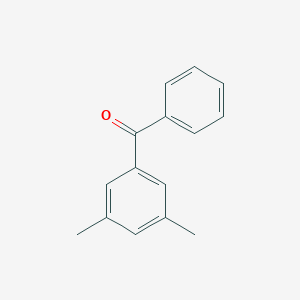
![4-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]butan-2-ol](/img/structure/B125869.png)
